5,6-Epoxyretinoic acid

Retinoid Receptor Pharmacology RAR Agonist Selectivity Transcriptional Activation

Researchers attributing biological effects to ATRA's oxidative metabolites require 5,6-epoxyretinoic acid that is free of ATRA contamination and functionally validated. Generic retinoid replacements invalidate results due to this metabolite's inverted RAR subtype selectivity (EC50: RARα=77, RARβ=35, RARγ=4 nM) and distinct, rapid metabolic clearance that does not reconvert to ATRA. · Validated ≥96% purity (HPLC), supplied as a solid with full QC documentation for impurity profiling and SAR studies. · Ships on dry ice; store at -80°C under inert atmosphere to preserve integrity.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 13100-69-1
Cat. No. B027418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxyretinoic acid
CAS13100-69-1
Synonyms5,6-epoxyretinoic acid
5,6-epoxyretinoic acid, (13-cis)-isomer
5,6-epoxyretinoic acid, sodium salt
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
InChIInChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1
InChIKeyKEEHJLBAOLGBJZ-ILKMQKNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥96%A solid

5,6-Epoxyretinoic Acid Procurement & Identity


5,6-Epoxyretinoic acid (5,6-epoxy RA; CAS 13100-69-1) is a natural, endogenous metabolite of all-trans retinoic acid (ATRA), itself a metabolite of vitamin A [1][2]. It functions as a pan-agonist of retinoic acid receptors (RARs), activating RARα, RARβ, and RARγ [3]. As a key tool compound, it is used to investigate the distinct biological activities mediated by ATRA's oxidative metabolites, and it also serves as a pharmacopeial impurity standard for tretinoin (ATRA) [4]. Its primary differentiator for procurement is its unique RAR subtype activation profile relative to both ATRA and other ATRA metabolites.

Why 5,6-Epoxyretinoic Acid Is Irreplaceable


5,6-Epoxyretinoic acid is not functionally interchangeable with its parent compound, all-trans retinoic acid (ATRA), or other primary ATRA metabolites. A direct substitution would invalidate experimental results due to profound differences in RAR subtype selectivity, signaling potency, and in vivo metabolic behavior. 5,6-Epoxy RA is not merely a weaker version of ATRA; it exhibits an inverted potency rank order for RAR isotypes, particularly as a notably potent RARγ agonist [1]. Furthermore, its in vivo metabolic pathway is distinct and more rapid than ATRA, and critically, it does not undergo metabolic conversion back to ATRA [2][3]. Therefore, any research aiming to attribute biological effects specifically to this metabolite requires the pure, authentic compound.

5,6-Epoxyretinoic Acid Comparative Evidence


Inverted RAR Subtype Potency Profile

5,6-Epoxyretinoic acid exhibits a distinct RAR activation potency profile compared to its parent compound, all-trans retinoic acid (ATRA). It demonstrates a significant shift in RARγ potency, where it is nearly equipotent to ATRA (EC50 of 4 nM for 5,6-epoxy RA vs. 2 nM for ATRA), while showing improved relative potency over ATRA at RARα [1]. This is in contrast to other major ATRA metabolites like 4-hydroxy-RA and 4-oxo-RA, which have substantially lower potency across all RAR subtypes [1]. Specifically, for RARγ, 5,6-epoxy RA is 23.5-fold more potent than 4-hydroxy-RA and 22-fold more potent than 4-oxo-RA [1].

Retinoid Receptor Pharmacology RAR Agonist Selectivity Transcriptional Activation

Rapid Metabolic Clearance & No ATRA Conversion

5,6-Epoxyretinoic acid possesses a distinct in vivo metabolic fate compared to ATRA, which is a critical consideration for experimental design. It is metabolized more rapidly than retinoic acid and, importantly, its metabolism does not result in the production of retinoic acid [1][2]. Studies in rats show that after a physiological dose, 5,6-epoxy RA is undetectable in intestinal mucosa just 7 hours post-administration, demonstrating rapid clearance [3]. This rapid, unidirectional metabolism contrasts sharply with ATRA, which can induce its own metabolism and generate multiple active metabolites, including 5,6-epoxy RA itself, complicating interpretation of its pharmacology.

Retinoid Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Minimal In Vivo Growth Activity

A key differentiator of 5,6-epoxyretinoic acid is its dissociated biological activity profile; it is a potent gene transcription activator in vitro but is largely inactive in supporting growth in vivo. In a classic bioassay, 5,6-epoxy RA's activity in promoting growth of vitamin A-deficient rats was estimated to be only 0.5% that of retinoic acid [1]. This dissociation highlights a critical difference between its in vitro receptor activation potential and its ability to sustain whole-animal physiological functions, likely due to its rapid metabolic clearance [2].

Vitamin A Biology Retinoid Growth Support In Vivo Efficacy

ATRA Photodegradation Product

5,6-Epoxyretinoic acid is not only an endogenous metabolite but also a specific product of ATRA photodegradation. Upon UVA irradiation, ATRA degrades to form 5,6-epoxy-(E)-retinoic acid, along with other byproducts like β-ionone and β-cyclocitral [1]. This photochemical relationship is exploited in stability studies and analytical method development, where 5,6-epoxy RA is used as a marker to quantify ATRA degradation or as a reference standard for identifying impurities in retinoid formulations [2].

Retinoid Photochemistry Formulation Stability Analytical Chemistry

5,6-Epoxyretinoic Acid: Research & Industry Applications


RARγ-Specific Biology Investigation

For researchers studying RARγ-mediated transcriptional programs, 5,6-epoxyretinoic acid serves as a highly potent tool (EC50 = 4 nM). Its nearly equivalent potency to ATRA at this receptor, combined with its unique selectivity profile relative to other ATRA metabolites (e.g., 22-24x more potent than 4-oxo- and 4-OH-RA), allows for the dissection of RARγ's role in processes like keratinocyte differentiation, immune response, and cancer biology without the confounding effects of broader, less selective retinoids [1].

Short Half-Life In Vivo Pharmacology

In vivo pharmacokinetic/pharmacodynamic (PK/PD) studies benefit from 5,6-epoxy RA's well-characterized and rapid metabolic clearance. Because its metabolism does not lead to the formation of ATRA or other long-lived active metabolites, it allows for the study of acute retinoid signaling events with minimal metabolic carry-over, providing a cleaner pharmacological profile compared to ATRA [1][2].

Analytical Reference Standard for Quality Control

As a recognized pharmacopeial impurity (Tretinoin Impurity G) and a specific photodegradation product of ATRA, pure 5,6-epoxyretinoic acid is essential for pharmaceutical development and quality control laboratories. It is used as a reference standard in HPLC and LC-MS methods to identify, quantify, and monitor the stability of ATRA in drug substance and finished product formulations, ensuring product safety and compliance with regulatory specifications [1][2].

Cell-Based Assays for Metabolite Differentiation

In functional cell biology, 5,6-epoxy RA is a critical reagent for comparative studies against other ATRA metabolites (e.g., 4-oxo-RA, 4-OH-RA, 18-OH-RA). For instance, its demonstrated ability to induce growth arrest in cancer cell lines like MCF-7 (breast cancer) and NB4 (leukemia) at 1 µM provides a defined, potent comparator for structure-activity relationship (SAR) studies and for screening novel retinoid compounds [1][2].

Technical Documentation Hub

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